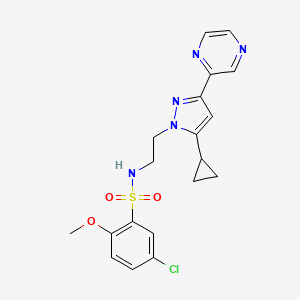

5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O3S/c1-28-18-5-4-14(20)10-19(18)29(26,27)23-8-9-25-17(13-2-3-13)11-15(24-25)16-12-21-6-7-22-16/h4-7,10-13,23H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCICJNYRLMWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is CHClNO with a molecular weight of 413.5 g/mol. The compound features multiple functional groups, including a sulfonamide moiety and a pyrazole ring, which are often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide exhibit significant anticancer activities. For example, pyrazole-based sulfonamides have shown efficacy against oral squamous cell carcinoma (OSCC) lines, with certain derivatives demonstrating potent cytotoxic effects. One study reported that specific pyrazole-sulfonamide hybrids exhibited tumor specificity and selectivity indices, suggesting their potential as anticancer agents .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole-sulfonamide A | OSCC Cytotoxicity | 10.5 | |

| Pyrazole-sulfonamide B | OSCC Cytotoxicity | 9.5 |

Anti-inflammatory Effects

In vivo studies have also highlighted the anti-inflammatory properties of sulfonamide derivatives. For instance, compounds similar to the target compound have been reported to inhibit carrageenan-induced rat paw edema significantly, showcasing their potential as anti-inflammatory agents. The percentage inhibition was noted to be around 94% at specific time intervals .

Antimicrobial Activity

The antimicrobial activity of related sulfonamides has been evaluated against various bacterial strains. Compounds bearing similar structures demonstrated effective minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus. For instance, one derivative showed an MIC of 6.72 mg/mL against E. coli, indicating promising antimicrobial properties .

The mechanisms by which 5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide exerts its biological effects are likely multifactorial:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are crucial in various physiological processes including pH regulation and ion transport.

- Cell Cycle Disruption : Certain pyrazole derivatives have been shown to interfere with cell cycle progression in cancer cells, promoting apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress pathways, contributing to their anticancer and antimicrobial effects.

Case Studies

Several research initiatives have focused on synthesizing and evaluating the biological activity of pyrazole-based compounds:

- Synthesis and Evaluation : A study synthesized a series of pyrazole-benzenesulfonamides and evaluated their anticancer properties against OSCC lines, revealing promising candidates for further development .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how structural modifications can enhance bioactivity, guiding future drug design efforts .

Scientific Research Applications

Medicinal Chemistry

This compound is part of a class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties. Sulfonamides are known for their ability to act as inhibitors of various enzymes and receptors, making them valuable in drug development.

Key Properties:

- Structural Features: The presence of a pyrazole ring and a sulfonamide group enhances the compound's biological activity.

- Receptor Interaction: Compounds similar to this have shown potential as selective inhibitors of α-adrenergic receptors, which are crucial in managing conditions like hypertension and benign prostatic hyperplasia (BPH) .

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit significant pharmacological activities, including:

- Anticancer Activity: Some pyrazole derivatives have been reported to inhibit cancer cell proliferation. The unique structure of this compound may contribute to its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth .

- Antimicrobial Properties: Sulfonamides are traditionally known for their antibacterial properties. The incorporation of the cyclopropyl and pyrazinyl groups may enhance the antimicrobial spectrum of this compound, making it a candidate for further investigation in treating bacterial infections .

Therapeutic Uses

The potential therapeutic uses of 5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds in various fields:

- A study on related pyrazole derivatives demonstrated their effectiveness in inhibiting specific protein kinases, which play a crucial role in cancer progression .

- Another research effort focused on sulfonamide derivatives indicated their potential in treating urinary disorders without significant side effects, emphasizing the importance of selective receptor targeting .

Q & A

Q. What are the foundational synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including:

- Cyclocondensation of pyrazine derivatives with cyclopropane-containing precursors.

- Sulfonamide coupling under anhydrous conditions using coupling agents like HATU or DCC .

- Methoxy and chloro functionalization via nucleophilic substitution or electrophilic aromatic substitution . Key intermediates include pyrazine-pyrazole hybrids and substituted benzenesulfonyl chlorides.

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and pyrazine rings.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% by area normalization) .

Q. How can researchers design initial biological activity assays for this compound?

- In vitro screens : Use kinase inhibition assays (e.g., EGFR or JAK2) due to the pyrazine moiety’s ATP-binding pocket affinity.

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?

- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates.

- Catalyst selection : Employ Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) .

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Purity verification : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required).

- Assay standardization : Compare protocols (e.g., cell line selection, incubation time) to identify variables .

- Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. How can computational methods predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or HDACs).

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation?

- Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking .

- Powder XRD : Monitor polymorphic transitions under varying humidity/temperature .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro testing?

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce hydrolyzable esters at the methoxy group .

Q. What analytical approaches distinguish regioisomers in pyrazole-pyrazine hybrids?

- 2D NMR (COSY, NOESY) : Identify through-space correlations between adjacent protons.

- Isotopic labeling : Track reaction pathways using ¹⁵N-labeled precursors .

Data Interpretation

Q. How to validate the compound’s stability under long-term storage conditions?

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Stability-indicating HPLC : Monitor degradation products (e.g., sulfonic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.